molecular formula C6H11ClN2 B1477983 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride CAS No. 6662-17-5

2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1477983
CAS No.: 6662-17-5
M. Wt: 146.62 g/mol
InChI Key: HRHSOSHJNSGWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10N2 . It is offered as a high-purity reagent for research and development purposes. Pyrrole-based compounds are significant in medicinal chemistry due to their presence in pharmacologically active molecules. Research indicates that structurally related pyrrole derivatives can serve as key scaffolds in the synthesis of human carbonic anhydrase (hCA) inhibitors . These inhibitors are investigated for their potential to interfere with critical pathways in diseases such as cancer, given that hCA isoforms like IX and XII are overexpressed in various tumors and are involved in processes like pH regulation and chemoresistance . Furthermore, some pyrrole-containing compounds have been shown to inhibit the Wnt/β-catenin signaling pathway and can help restore sensitivity to chemotherapeutic agents in resistant cancer cell lines . This highlights the value of pyrrole-building blocks like 2-(1H-Pyrrol-3-yl)ethan-1-amine hydrochloride in the exploration of novel multi-targeting therapeutic agents. The product is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-(1H-pyrrol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5,8H,1,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHSOSHJNSGWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6662-17-5
Record name 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, also known as pyrrolidine derivative, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological processes. Pyrrole derivatives have been associated with numerous pharmacological activities due to their ability to interact with biological macromolecules.

Antimicrobial Activity

Research has indicated that 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Studies have shown that pyrrole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
2-(1H-pyrrol-3-yl)ethan-1-amine hydrochlorideStaphylococcus aureus3.12
Pyrrolyl benzamide derivativesEscherichia coli12.5
Lynamicin DMRSA32

Anticancer Properties

The anticancer potential of pyrrole derivatives has been explored in various studies. Compounds derived from pyrrole have shown promise in inhibiting cancer cell proliferation through different mechanisms:

  • Mechanism of Action : Some studies suggest that pyrrole derivatives may induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .

Case Study: In Vitro Evaluation

A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that certain compounds led to a significant reduction in cell viability at concentrations below 10 μM, demonstrating their potential as anticancer agents .

Neuroprotective Effects

Emerging research suggests that 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride may possess neuroprotective properties:

  • Mechanism : The compound is believed to modulate neurotransmitter systems and exhibit antioxidant effects, which can be beneficial in neurodegenerative diseases .

Research Findings

In animal models, administration of pyrrole derivatives has been associated with improved cognitive function and reduced neuronal damage following ischemic events. These findings highlight the therapeutic potential of this compound in treating neurological disorders.

Scientific Research Applications

Antibacterial Activity

Research indicates that pyrrole derivatives, including 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, are being explored for their antibacterial properties. Pyrrole-based compounds have shown efficacy against various bacterial strains, which is crucial given the rising issue of antibiotic resistance. For instance:

  • Compounds derived from pyrrole have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potential as new antibacterial agents .

Histamine Receptor Modulation

Another significant application of this compound lies in its interaction with histamine receptors. Pyrrole derivatives have been synthesized and tested for their ability to activate histamine receptors, which play a role in several physiological processes. The modification of the pyrrole structure can enhance receptor selectivity and potency, making these compounds valuable in developing new antihistamines or related therapeutics .

Organic Synthesis

2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can be employed to prepare various complex molecules through reactions such as:

  • Formation of Dihydropyrrolo Compounds : This compound can react with different electrophiles to create dihydropyrrolo derivatives, which are valuable in medicinal chemistry for their diverse biological activities .
Reaction TypeProduct ExampleReference
N-acyliminium cation cyclizationDihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones
Reaction with 2-formylbenzoic acidsNovel pyrrole derivatives

Antibacterial Efficacy Studies

A study conducted by Zhang et al. (2019) isolated novel alkaloids derived from pyrrole that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications at specific positions on the pyrrole ring could enhance antibacterial properties .

Histamine Receptor Studies

In another study focused on histamine-related compounds, various analogs of 2-(1H-pyrrol-3-yl)ethan-1-amine were synthesized and evaluated for their binding affinity to histamine receptors. The results indicated that certain modifications significantly improved receptor selectivity and potency, showcasing the potential for developing new therapeutic agents targeting allergic responses .

Comparison with Similar Compounds

Key Properties :

  • Appearance : White to off-white powder.
  • Solubility: Soluble in polar solvents like water and methanol due to its ionic hydrochloride form.
  • Storage : Stable at 4°C under inert conditions.
  • Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structurally related compounds share the ethylamine-hydrochloride backbone but differ in substituents on the heterocyclic ring, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Source
2-(1H-Pyrrol-3-yl)ethan-1-amine hydrochloride C₆H₁₁ClN₂ 146.62 Pyrrole ring, no additional substituents 6662-17-5
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride C₉H₁₀ClFN₃ 215.66 Fluorine atom, fused pyridine-pyrrole system -
1-Methyl-1H-pyrrol-3-amine hydrochloride C₅H₉ClN₂ 132.59 Methyl group at pyrrole 1-position 1194757-83-9
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine hydrochloride C₇H₁₃ClN₄ 196.66 Fused pyrrole-triazole ring system 1417637-02-5
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride C₉H₁₂Cl₂N₄ 263.12 Dihydrochloride salt, fused pyridine-pyrrole ring -

Physicochemical and Functional Differences

Electronic and Steric Effects

  • Fluorine Substitution (Compound 2) : The addition of fluorine in 2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride increases electronegativity, enhancing metabolic stability and membrane permeability compared to the parent compound .
  • Methylation (Compound 3) : The methyl group at the pyrrole 1-position in 1-methyl-1H-pyrrol-3-amine hydrochloride reduces steric hindrance but decreases basicity due to electron donation, altering its reactivity in nucleophilic substitutions .

Solubility and Stability

  • Dihydrochloride Salts (Compound 5): The dihydrochloride form of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine exhibits higher water solubility (≈300 mg/mL) than the monohydrochloride parent compound (≈150 mg/mL) due to increased ionic character .
  • Fused Ring Systems (Compounds 2 and 4): The fused pyridine (Compound 2) or triazole (Compound 4) rings enhance aromatic stacking interactions, improving binding affinity in receptor-ligand systems but reducing solubility in nonpolar solvents .

Research Findings and Trends

  • SAR Studies : Substitution at the pyrrole 3-position with ethylamine is critical for CNS activity, as seen in analogs targeting dopamine receptors .
  • Thermodynamic Data : The dihydrochloride form of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine shows a melting point of 245–247°C, significantly higher than the parent compound’s 180–182°C, indicating stronger ionic lattice forces .
  • Toxicity Profiles : Methylated derivatives (e.g., Compound 3) exhibit reduced cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) compared to fluorinated analogs (IC₅₀ ≈ 50 µM), likely due to lower electrophilicity .

Preparation Methods

Direct Synthesis via Aminoalkylation of Pyrrole Derivatives

One common approach to preparing 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride involves substitution reactions on pyrrole derivatives with aminoalkyl groups.

  • General Strategy: Starting from pyrrole or substituted pyrrole derivatives, an aminoethyl side chain is introduced typically via nucleophilic substitution or reductive amination of pyrrole-3-carboxaldehyde or related intermediates.
  • Example from Literature: A synthesis route involves condensation of pyrrole derivatives with amino-containing reagents in the presence of acetic acid and ethanol as solvent, followed by isolation of the hydrochloride salt. This method is used in the synthesis of pyrrole-based pharmacophores, where 2-(1H-pyrrol-1-yl)aniline derivatives are reacted under mild acidic conditions to afford the desired amine hydrochlorides.

Synthesis from α-Aminoaldehydes via Catalytic Pyrrole Formation

A more advanced method involves the use of α-aminoaldehydes derived from amino acids, which can be cyclized to pyrrole derivatives bearing aminoalkyl substituents.

  • Key Reaction: The α-aminoaldehyde precursor is reacted with 1,3-dicarbonyl compounds under catalytic conditions (e.g., zirconium catalysts) to form substituted pyrroles, including 2-(1H-pyrrol-3-yl)ethan-1-amine derivatives.
  • Catalysts and Conditions: Zirconium(IV) catalysts (ZrOCl2·8H2O) in solvents such as tetrahydrofuran (THF) and 1,4-dioxane with water have been shown to facilitate this transformation efficiently, yielding pyrrole derivatives in up to 88% yield with high purity.
  • Advantages: This method allows for a broad substrate scope, including alkyl, aryl, and heteroaryl substituents, and provides a route to functionalized pyrrole ethanamine compounds without extensive purification steps.

Multi-Component Reactions Using Amines and Aldehydes

Another approach involves multi-component reactions where pyrrole rings are constructed in situ from simple precursors such as amines, aldehydes, and diketones.

  • Iron-Catalyzed Synthesis: Iron salts, notably Fe(ClO4)3·H2O, catalyze the formation of pyrrole derivatives from amines and aldehydes under mild conditions (toluene/acetic acid solvent, 50 °C). This method can be scaled up to gram quantities without loss of yield or purity.
  • Procedure: The reaction mixture is stirred overnight, and the product precipitates out, which can be isolated by filtration and washing. If necessary, crystallization from acetonitrile or aqueous sodium bicarbonate quenching is used to purify the product.
  • Outcome: This approach enables the synthesis of pyrrole derivatives bearing amino substituents, which can be converted to hydrochloride salts for stability.

Salt Formation: Conversion to Hydrochloride

The free base 2-(1H-pyrrol-3-yl)ethan-1-amine is typically converted to its hydrochloride salt to improve stability, handling, and solubility.

  • Method: The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
  • Result: The hydrochloride salt is often isolated as a crystalline solid with improved shelf life and ease of purification.

Summary Table of Preparation Methods

Method Number Starting Materials Key Reagents/Catalysts Conditions Yield & Notes
1 Pyrrole derivatives + amines Acetic acid, ethanol Room temperature to 70 °C, overnight Moderate to high yield; mild acidic conditions
2 N-Acyl α-aminoaldehydes + 1,3-dicarbonyls ZrOCl2·8H2O catalyst, THF/1,4-dioxane, H2O Mild heating, catalytic amounts Up to 88% yield; broad substrate scope
3 Amines + aldehydes + diketones Fe(ClO4)3·H2O, toluene/AcOH 50 °C, overnight, open flask Scalable to >10 g; 6–69% yield; easy isolation
4 Free base amine HCl (aqueous or ethanolic) Ambient temperature Formation of stable hydrochloride salt

Detailed Research Findings and Notes

  • The acid-catalyzed condensation of pyrrole derivatives with amines in ethanol provides a straightforward route to 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, especially when combined with purification by crystallization.
  • The Zr-catalyzed method offers a modern, efficient synthesis of pyrrole ethanamine compounds starting from α-amino acids, which are converted to α-aminoaldehydes and then cyclized. This method is notable for its high yield and tolerance of diverse functional groups.
  • The iron salt-catalyzed multi-component reaction is advantageous for large-scale synthesis, providing access to pyrrole derivatives with complex substitution patterns, including amino substituents, under mild conditions and with good yields.
  • Conversion to the hydrochloride salt is a standard final step to enhance the compound’s stability and facilitate handling and storage.

This comprehensive analysis integrates diverse, authoritative synthetic methodologies for 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, highlighting catalytic strategies, reaction conditions, and practical considerations for laboratory and industrial preparation. The choice of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives followed by reductive amination or direct amine formation. For example, intermediates like 2-(bromomethyl)pyrrole may undergo nucleophilic substitution with ammonia or protected amines. Post-synthesis, structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC or elemental analysis .

Q. What are the critical factors influencing the compound’s stability during storage and experimental handling?

  • Methodological Answer : Stability is highly dependent on storage conditions. The hydrochloride salt form is hygroscopic, requiring desiccated environments (e.g., sealed containers with inert gas). Long-term stability is maintained at room temperature in the dark; exposure to moisture or acidic/alkaline conditions may degrade the compound. Pre-experiment solubility testing in buffers (e.g., PBS, DMSO) is recommended to avoid precipitation .

Q. How is solubility optimized for in vitro assays involving this compound?

  • Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO, ethanol) or acidified aqueous solutions (pH-adjusted with HCl). Sonication or gentle heating (≤40°C) may aid dissolution. For biological assays, stock solutions should be prepared fresh to prevent hydrolysis or aggregation, with solvent concentrations kept below 0.1% (v/v) to minimize cytotoxicity .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the compound’s receptor-binding affinities across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., receptor isoform specificity, cell line differences). Standardization using reference ligands (e.g., dopamine D4 receptor agonists for comparative binding assays) and meta-analysis of published IC₅₀/EC₅₀ values can clarify discrepancies. Radioligand displacement assays under controlled pH and temperature conditions are critical for reproducibility .

Q. What advanced strategies are used to elucidate the compound’s mechanism of action in neurotransmitter pathways?

  • Methodological Answer : Mechanistic studies employ:

  • Computational docking : To predict binding sites on receptors (e.g., dopamine or serotonin receptors) using molecular modeling software.
  • Knockout models : Genetic deletion of target receptors in cell lines or animal models to isolate functional effects.
  • Calcium flux or cAMP assays : To quantify downstream signaling modulation. Cross-validation with electrophysiology (patch-clamp) confirms ion channel interactions .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo neuropharmacology studies?

  • Methodological Answer : Pharmacokinetic optimization involves:

  • Prodrug derivatization : To enhance blood-brain barrier permeability (e.g., esterification of the amine group).
  • Metabolic stability assays : Liver microsome or plasma incubation to assess CYP450-mediated degradation.
  • Dose-response studies : Using LC-MS/MS to measure plasma and tissue concentrations over time, with adjustments for renal/hepatic clearance rates .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for receptor binding may stem from variations in assay temperature, buffer composition, or receptor density. For instance, Y2 receptor antagonism studies using JNJ-31020028 as a comparator revealed temperature-sensitive binding kinetics, necessitating strict thermal control during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.